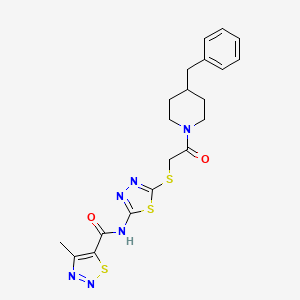

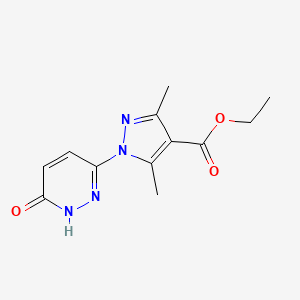

N-(5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a piperidine ring structure . Piperidine is a common component in many pharmaceuticals and alkaloids . It’s a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. This compound’s piperidine moiety can serve as a privileged scaffold for designing novel drugs. Researchers have explored its potential as a lead compound for developing medications targeting various diseases, including neurodegenerative disorders, cancer, and infectious diseases .

Neuroprotection and Alzheimer’s Disease

The compound’s benzylpiperidine group may contribute to neuroprotective effects. In the context of Alzheimer’s disease (AD), multi-target directed ligands (MTDLs) are promising strategies. This compound could be part of an MTDL approach, modulating different targets involved in the neurodegenerative cascade of AD . Further studies are needed to explore its efficacy in AD models.

Synthetic Chemistry

The synthesis of substituted piperidines is an ongoing area of interest. Researchers have investigated various methods for constructing piperidine derivatives, including cyclization, cycloaddition, annulation, and multicomponent reactions. The compound’s unique structure provides opportunities for innovative synthetic routes .

Biological Evaluation

Biological evaluation of this compound involves assessing its interactions with biological targets, such as receptors, enzymes, or ion channels. Researchers explore its binding affinity, selectivity, and potential therapeutic effects. In vitro and in vivo studies are essential to understand its biological activity .

Spiropiperidines and Condensed Piperidines

The compound’s spirocyclic and condensed piperidine derivatives may exhibit distinct properties. These structural variations can impact their biological activity, solubility, and stability. Investigating these derivatives could lead to novel drug candidates .

Other Applications

Beyond medicinal chemistry, consider exploring the compound’s applications in materials science, catalysis, and supramolecular chemistry. Its unique sulfur-containing thiadiazole and piperidine moieties may find utility in diverse contexts .

Future Directions

properties

IUPAC Name |

N-[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2S3/c1-13-17(31-25-22-13)18(28)21-19-23-24-20(30-19)29-12-16(27)26-9-7-15(8-10-26)11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,21,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEPNKMFCUSWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396887.png)

![[4-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2396889.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)

![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)

![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)